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Compound of Interest

Compound Name: Rengynic acid

Cat. No.: B2810571

Despite extensive research, detailed experimental spectroscopic data (NMR, IR, MS) for
Rengynic acid remains largely inaccessible in publicly available literature. Rengynic acid, a
novel compound identified as 2-(1,4-dihydroxy cyclohexanyl)-acetic acid, was first isolated from
the seeds of Forsythia suspensa. The primary research article announcing its discovery
mentions the use of spectroscopic methods for structure elucidation; however, the specific data
and detailed experimental protocols have not been made widely available.

This technical guide, therefore, serves to provide a foundational understanding of the expected
spectroscopic characteristics of Rengynic acid based on its chemical structure. It also outlines
the general experimental protocols typically employed for acquiring such data for a natural
product of this class. This information is intended to guide researchers, scientists, and drug
development professionals in their own analytical investigations of Rengynic acid or
structurally similar compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for Rengynic acid. These
predictions are based on the known chemical shifts and fragmentation patterns of similar
functional groups and structural motifs.

Table 1: Predicted *H NMR Spectroscopic Data for Rengynic Acid (in CDCls)
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Predicted Chemical

Proton _ Multiplicity Integration
Shift (ppm)

H2' ~23-25 d 2H

Hi', Ha' ~3.6-3.8 m 2H
Cyclohexyl-H (axial) ~1.2-15 m 4H
Cyclohexyl-H

(e);uatori;) ~1.8-2.1 m 4H

-OH Variable br s 2H

-COOH > 10 br s 1H

Table 2: Predicted 13C NMR Spectroscopic Data for Rengynic Acid (in CDCIs)

Carbon Predicted Chemical Shift (ppm)
C=0 ~175-180

C., C4' ~68-72

03 ~40-45

Cyclohexyl-C ~30-40

Table 3: Predicted IR Spectroscopic Data for Rengynic Acid

Predicted Absorption Range

Functional Group Intensity
(cm~)

O-H (alcohol) 3200 - 3600 Broad, Strong

O-H (carboxylic acid) 2500 - 3300 Very Broad

C-H (sp3) 2850 - 3000 Medium-Strong

C=0 (carboxylic acid) 1700 - 1725 Strong

C-O 1000 - 1300 Medium-Strong
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Table 4: Predicted Mass Spectrometry (EI-MS) Data for Rengynic Acid

m/z Interpretation

[M]+ Molecular lon

[M-H20]+ Loss of water

[M-2H20]+ Loss of two water molecules
[M-COOH]+ Loss of carboxyl group
[M-CH2COOH]+ Loss of acetic acid moiety

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments that would be
used to acquire the spectroscopic data for Rengynic acid.

Isolation and Purification of Rengynic Acid

o Extraction: The seeds of Forsythia suspensa would be ground into a fine powder and
subjected to solvent extraction, likely using a polar solvent such as methanol or ethanol, to
efficiently extract the polar Rengynic acid.

o Fractionation: The crude extract would then be partitioned between immiscible solvents of
varying polarities (e.g., water and ethyl acetate) to separate compounds based on their
polarity.

» Chromatography: The fraction containing Rengynic acid would be further purified using
chromatographic techniques. This would likely involve column chromatography over silica gel
or a similar stationary phase, followed by preparative High-Performance Liquid
Chromatography (HPLC) to achieve high purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: A few milligrams of purified Rengynic acid would be dissolved in a
deuterated solvent (e.g., CDCIls, DMSO-ds, or D20) and transferred to an NMR tube.

e Instrumentation: *H and 3C NMR spectra would be recorded on a high-field NMR
spectrometer (e.g., 400 MHz or higher).

o Data Acquisition: Standard pulse sequences would be used to acquire 1D spectra (*H and
13C). 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation) would be crucial for the unambiguous assignment of all proton and carbon
signals and to confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the dried, purified compound would be mixed with
potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film could be cast
from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

e Instrumentation: The IR spectrum would be recorded using a Fourier-Transform Infrared
(FTIR) spectrometer.

o Data Acquisition: The spectrum would be collected over the standard mid-IR range (typically
4000-400 cm™?) to identify the characteristic vibrational frequencies of the functional groups
present in the molecule.

Mass Spectrometry (MS)

o Sample Introduction: The purified sample would be introduced into the mass spectrometer,
typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid
Chromatography (LC).

« lonization: Electron lonization (EI) would be a common method to induce fragmentation and
provide information about the molecular structure. Electrospray lonization (ESI) would be
suitable for obtaining the molecular ion with minimal fragmentation.

e Analysis: The mass-to-charge ratio (m/z) of the molecular ion and various fragment ions
would be determined by a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution
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mass spectrometry (HRMS) would be used to determine the exact mass and elemental
composition of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and structural elucidation
of a natural product like Rengynic acid using spectroscopic methods.
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Caption: Workflow for the isolation and spectroscopic characterization of Rengynic acid.
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 To cite this document: BenchChem. [Spectroscopic Analysis of Rengynic Acid: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b281057 1#spectroscopic-data-of-rengynic-acid-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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